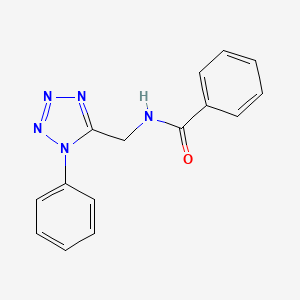

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide” is a compound that contains a tetrazole moiety. Tetrazoles are a class of nitrogen-containing heterocyclic compounds that have a broad spectrum of applications in organic synthesis, medicinal and coordination chemistry, catalysis, and materials science .

Synthesis Analysis

The synthesis of compounds containing both trifluoromethanesulfonamide and tetrazole moieties has been studied . The reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, which reacted with sodium azide to give the corresponding [2+3]-cycloaddition product .Molecular Structure Analysis

The structure of the compound was proved by IR and NMR spectra and elemental analysis . It was isolated as an off-white crystalline solid readily soluble in polar solvents .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

The compound is a high-melting crystalline solid (mp 170–172°C) . The 1H NMR spectrum of the compound in CDCl3 showed signals for methylene (δ 4.64 ppm) and aromatic protons (δ 7.46–7.53 ppm), which appeared at a lower field than the corresponding signals of bromoacetonitrile (δ 3.79 ppm) and N-phenyltriflamide (δ 7.20–7.36 ppm) .Wissenschaftliche Forschungsanwendungen

Antiallergic and Anticancer Applications

- Antiallergic Agents : A series of N-(1H-tetrazol-5-yl) derivatives demonstrated significant antiallergic activity, with some compounds showing superior potency to traditional antiallergic agents in rat models. This suggests potential for these derivatives in treating allergic disorders (Honma et al., 1983).

- Anticancer Evaluation : Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and exhibited moderate to excellent anticancer activity against several cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Molecular Interactions and Synthesis

- Stereochemistries in Crystal and Solution : The study of aromatic N-methylamides, including derivatives similar to N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, revealed insights into their crystal structures and dynamic behavior in solution, offering valuable information for the design of new compounds with desired properties (Azumaya et al., 1995).

Gelation Behavior and Supramolecular Chemistry

- Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives have been explored for their gelation behavior, highlighting the influence of methyl functionality and S⋯O interactions. This research contributes to understanding the gelation process and designing new materials with specific properties (Yadav & Ballabh, 2020).

Antimicrobial and Antitubercular Activities

- Antimycobacterial Screening : New derivatives showed promising antitubercular activities against Mycobacterium tuberculosis, with specific compounds demonstrating significant inhibitory effects. These findings suggest potential applications in developing new antitubercular drugs (Nayak et al., 2016).

Novel Synthesis Routes

- Improved Synthesis Methods : Research on N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which shares structural similarities with this compound, has led to the development of new synthetic routes that enhance the efficiency and yield of such compounds, indicating the ongoing innovation in synthetic organic chemistry (Bin, 2015).

Wirkmechanismus

Target of Action

The primary target of N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is the G protein-coupled receptor-35 (GPR35) . GPR35 has emerged as a potential target in the treatment of pain and inflammatory and metabolic diseases .

Mode of Action

This compound acts as an agonist of GPR35 . It interacts with GPR35, triggering a conformational change that activates the receptor. This activation leads to a series of intracellular events, including the release of G proteins and the initiation of various signaling pathways .

Pharmacokinetics

The physicochemical properties of related compounds suggest that they have good drug-like properties .

Result of Action

The activation of GPR35 by this compound can lead to various molecular and cellular effects. These effects depend on the specific physiological context and can include changes in cell signaling, gene expression, and cellular function .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence the compound’s interactions with its target .

Biochemische Analyse

Biochemical Properties

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has been found to interact with G protein-coupled receptor-35 (GPR35), a potential target in the treatment of pain and inflammatory and metabolic diseases .

Cellular Effects

The compound’s interaction with GPR35 suggests that it may have significant effects on various types of cells and cellular processes. GPR35 is known to be involved in cell signaling pathways, gene expression, and cellular metabolism . Therefore, this compound could potentially influence these cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GPR35. It acts as an agonist, binding to the receptor and triggering a response . This could involve changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.

Temporal Effects in Laboratory Settings

Given its stability and resistance to biological degradation , it is likely that the compound exhibits long-term effects on cellular function in both in vitro and in vivo studies.

Metabolic Pathways

Tetrazoles, including this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound may be involved in metabolic pathways that typically involve carboxylic acids.

Transport and Distribution

Tetrazolate anions, which include this compound, are more soluble in lipids than carboxylic acids, suggesting that they can penetrate more easily through cell membranes .

Eigenschaften

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHSPGXUBNSIFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2886907.png)

![N-(2-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886909.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2886914.png)

![N-cyclopentyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d] pyrimidin-3-yl))carboxamide](/img/structure/B2886915.png)

![5-(2-Ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2886918.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2886920.png)

![2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole](/img/structure/B2886923.png)

![2-Azido-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2886926.png)

![ethyl 3-cyano-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2886927.png)